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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Zongertinib, a novel, irreversible,

oral HER2-selective tyrosine kinase inhibitor (TKI), in patients with HER2-altered cancers who

have progressed on other HER2-targeted therapies. Data is primarily drawn from the pivotal

Beamion LUNG-1 clinical trial and compared with outcomes from key studies of other

established and emerging HER2-targeted agents.

Executive Summary
Zongertinib has demonstrated significant clinical activity in patients with previously treated

HER2-mutant non-small cell lung cancer (NSCLC), a population with high unmet medical need.

Emerging data also suggest activity in other HER2-driven solid tumors, including breast cancer.

A key differentiating feature of Zongertinib is its selectivity for HER2 over the wild-type

epidermal growth factor receptor (EGFR), which may contribute to its manageable safety

profile, notably the low incidence of severe diarrhea and rash often associated with less

selective TKIs. This guide places the clinical performance of Zongertinib in the context of other

HER2-targeted therapies, such as antibody-drug conjugates (ADCs) and other TKIs, used in

similar patient populations.

Mechanism of Action: Selective HER2 Inhibition
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Zongertinib is a kinase inhibitor that selectively and irreversibly binds to the HER2 receptor,

including those with exon 20 insertion mutations.[1] This covalent binding blocks the

phosphorylation of HER2 and subsequent activation of downstream oncogenic signaling

pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell

proliferation and survival.[2][3] By sparing wild-type EGFR, Zongertinib aims to minimize off-

target toxicities.[4][5]

Below is a diagram illustrating the HER2 signaling pathway and the point of intervention for

Zongertinib.
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HER2 Signaling Pathway Inhibition by Zongertinib.
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Comparative Efficacy Data
The following tables summarize the efficacy of Zongertinib in patients with previously treated

HER2-mutant NSCLC and provide a comparison with other HER2-targeted therapies used in

heavily pre-treated patient populations across different cancer types. It is important to note that

these results are from separate clinical trials and not from direct head-to-head comparisons.

Table 1: Efficacy of Zongertinib in Previously Treated
HER2-Mutant NSCLC (Beamion LUNG-1)

Cohort
Patient
Populatio
n

N

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Duration
of
Respons
e (DoR)

Median
Progressi
on-Free
Survival
(PFS)

Cohort 1

HER2 TKD

mutation,

prior

systemic

therapy,

HER2-TKI

naive

75 71% 93%
14.1

months

12.4

months

Cohort 5

HER2 TKD

mutation,

prior

HER2-

directed

ADC

31 48% 97%
Not

Reported

Not

Reported

Cohort 3

Non-TKD

HER2

mutation,

prior

systemic

therapy

20 30% 65%
Not

Reported

Not

Reported
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Data sourced from the Beamion LUNG-1 trial as of November 29, 2024.[6][7]

Table 2: Comparative Efficacy of Other HER2-Targeted
Therapies in Pre-Treated Patients

Drug
Trial /
Study

Cancer
Type

Patient
Populatio
n

N ORR
Median
PFS

Trastuzum

ab

Deruxtecan

(T-DXd)

DESTINY-

Lung01
NSCLC

HER2-

mutant,

progressed

on

standard

treatment

91 55% 8.2 months

Sevabertini

b
SOHO-01 NSCLC

HER2 TKD

mutation,

prior

HER2-

directed

ADC

52 38%
Not

Reported

Tucatinib +

Trastuzum

ab +

Capecitabi

ne

Retrospecti

ve Study

Breast

Cancer

HER2+,

previously

treated

with T-DXd

101

32% (2%

CR, 30%

PR)

4.7 months

Tucatinib +

Trastuzum

ab

Emtansine

(T-DM1)

HER2CLIM

B-02

Breast

Cancer

HER2+,

progressed

after

trastuzuma

b and

taxane

463 42% 9.5 months

Data sourced from respective clinical trials and studies.[8][9][10][11][12][13]

Key Experimental Protocols
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A summary of the methodologies for the key clinical trials cited is provided below to

contextualize the presented efficacy data.

Beamion LUNG-1 (NCT04886804) for Zongertinib
Study Design: An open-label, multicenter, Phase Ia/Ib dose-escalation and expansion trial.[7]

[14][15]

Patient Population:

Phase Ia: Patients with advanced or metastatic solid tumors with HER2 aberrations who

have exhausted standard treatment options.[15]

Phase Ib (reported cohorts): Patients with advanced or metastatic non-squamous NSCLC

with a documented HER2 mutation. Cohorts included patients who were HER2-TKI naive

but had prior systemic therapy, and patients who had progressed on a prior HER2-

targeted ADC.[7][14]

Intervention: Zongertinib administered orally once or twice daily in 21-day cycles. The

recommended Phase 2 dose was determined to be 120 mg once daily.[7][14]

Primary Endpoints:

Phase Ia: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[15]

Phase Ib: Objective Response Rate (ORR) assessed by blinded independent central

review.[14]

Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), and

Progression-Free Survival (PFS).[14]

The workflow for this trial is depicted in the following diagram.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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